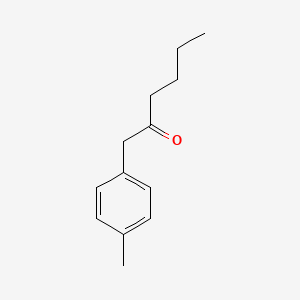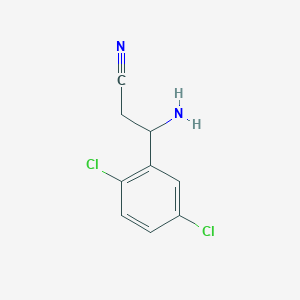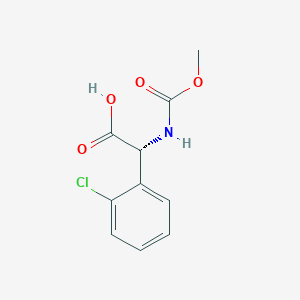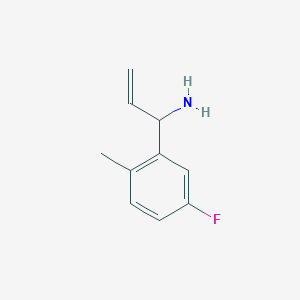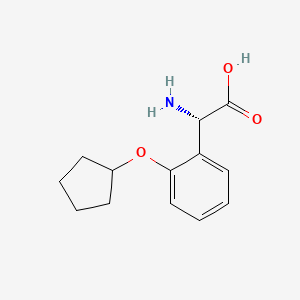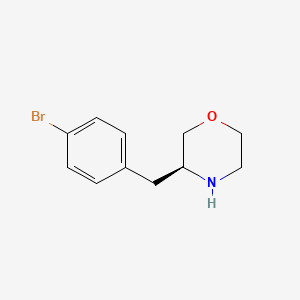
(S)-3-(4-Bromobenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-Bromobenzyl)morpholine is a chemical compound that features a morpholine ring substituted with a 4-bromobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromobenzyl)morpholine typically involves the reaction of morpholine with 4-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
(S)-3-(4-Bromobenzyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding benzyl derivative.
科学的研究の応用
(S)-3-(4-Bromobenzyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-3-(4-Bromobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The morpholine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.
類似化合物との比較
Similar Compounds
4-Bromobenzyl bromide: A precursor in the synthesis of (S)-3-(4-Bromobenzyl)morpholine.
4-Bromobenzylamine: Similar in structure but with an amine group instead of a morpholine ring.
4-Bromobenzyl alcohol: Contains a hydroxyl group instead of a morpholine ring.
Uniqueness
This compound is unique due to the presence of both the bromobenzyl group and the morpholine ring. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
(3S)-3-[(4-bromophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m0/s1 |
InChIキー |
UMJVZIIQKVJDQP-NSHDSACASA-N |
異性体SMILES |
C1COC[C@@H](N1)CC2=CC=C(C=C2)Br |
正規SMILES |
C1COCC(N1)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13044538.png)
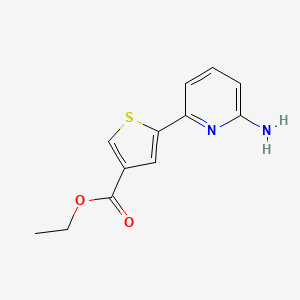


![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)


